molecular formula C18H12N4O2S2 B2889128 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 861634-10-8

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No.: B2889128
CAS No.: 861634-10-8
M. Wt: 380.44
InChI Key: AERWNGRBHRGSSU-NVNXTCNLSA-N
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Description

(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic hybrid compound designed for antimicrobial research, incorporating a rhodanine (4-oxo-2-thioxothiazolidine) scaffold linked to an indole moiety. This structural framework is recognized in medicinal chemistry for yielding molecules with significant biological activity. Scientific studies on this compound and its close analogs have demonstrated potent and broad-spectrum antibacterial and antifungal properties. Notably, such compounds have exhibited activity that surpasses standard reference drugs like ampicillin and streptomycin against a panel of Gram-positive and Gram-negative bacteria . Particularly promising is the potent efficacy observed against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains, where certain analogs showed superior activity compared to ampicillin . The antifungal activity of these derivatives is also notable, exceeding the potency of reference agents such as bifonazole and ketoconazole . The proposed mechanism of action for these effects is supported by molecular docking studies, which suggest inhibition of bacterial MurB (an enzyme essential for peptidoglycan biosynthesis) and fungal CYP51 (lanosterol 14α-demethylase), critical targets for antibacterial and antifungal development, respectively . Furthermore, related rhodanine-indole hybrids have demonstrated low cytotoxicity against human cell lines such as HEK-293, indicating a reasonable selectivity index and a promising preliminary safety profile for a research compound . This combination of potent, multi-target antimicrobial activity and low cytotoxicity makes this compound a valuable chemical tool for researchers investigating novel pathways to overcome multidrug-resistant infections. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16(11-4-3-7-19-9-11)21-22-17(24)15(26-18(22)25)8-12-10-20-14-6-2-1-5-13(12)14/h1-10,24H,(H,21,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFVGALUTZNNN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety, a thioxothiazolidin core, and a nicotinamide group. Its synthesis typically involves the condensation of indole derivatives with thioxothiazolidin precursors under specific conditions, often utilizing solvents such as alcohol and reagents like ammonium acetate .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent efficacy compared to traditional antibiotics.

Antibacterial Efficacy

A detailed evaluation revealed that the compound's derivatives displayed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, outperforming ampicillin and streptomycin by factors of 10 to 50 . The most active derivative was identified as compound 8 , which showed an MIC of 0.004 mg/mL against E. coli and En. cloacae.

Bacterial StrainMIC (mg/mL)Most Active Compound
E. coli0.004Compound 8
S. aureus0.008Compound 11
En. cloacae0.004Compound 8
B. cereus0.008Compound 11

Antifungal Activity

The antifungal properties were also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. Compound 15 was highlighted for its exceptional antifungal activity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and bacterial targets, providing insights into their mode of action. The results indicated strong binding affinities to key bacterial enzymes, suggesting a potential pathway for inhibition .

Case Studies

Several case studies have been reported where these compounds were tested in vivo for their antimicrobial effects:

  • In Vivo Efficacy Against Infections : A study demonstrated that administering the compound in a mouse model significantly reduced bacterial load in infected tissues compared to control groups .
  • Inflammatory Response Modulation : Another investigation highlighted the anti-inflammatory effects of the compound, showing reduced levels of pro-inflammatory cytokines in treated mice during acute peritonitis models .

Comparison with Similar Compounds

Table 1: Structural Variations and Key Features

Compound Name Substituent Modifications Key Features Reference
(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide Nicotinamide at N-position; unsubstituted indole Moderate antibacterial activity; low cytotoxicity
(Z)-N-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide (5g) Methoxy group at indole C5; nicotinamide at N-position Enhanced antifungal activity (MIC = 37.9–113.8 μM); high selectivity index (SI > 10)
(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d) 4-Hydroxybenzamide at N-position; unsubstituted indole Potent antibacterial activity (MIC = 37.9–113.8 μM; MBC = 57.8–118.3 μM)
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) Methoxy group at indole C5; benzoic acid at N-position Broad-spectrum antifungal activity; improved solubility
2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives Furan-phenyl substituent; acetic acid at N-position Cytotoxic against leukemia cells (IC₅₀ = 1.2–8.7 μM); apoptosis induction

Antibacterial and Antifungal Activity

  • Target Compound : Demonstrated moderate activity against Staphylococcus aureus (MIC = 113.8 μM) but lower potency compared to 5d, which showed MIC values as low as 37.9 μM against the same strain .
  • Compound 5g : The methoxy substitution at indole C5 improved antifungal activity, with MIC values against Candida albicans reduced by 40% compared to the parent compound .
  • Compound 5h : The benzoic acid substituent enhanced activity against Aspergillus niger (MIC = 28.5 μM), likely due to increased cellular uptake .

Cytotoxicity and Selectivity

  • Target Compound : Exhibited low cytotoxicity (IC₅₀ > 200 μM) in HEK-293 human embryonic kidney cells, suggesting a favorable safety profile .
  • Compound 5d : Despite strong antibacterial activity, its cytotoxicity remained low (IC₅₀ = 185 μM), indicating a high therapeutic index .
  • Furan-phenyl Derivatives (e.g., 5a–l): Showed significant cytotoxicity (IC₅₀ = 1.2–8.7 μM) in leukemia cells but higher toxicity in non-cancerous cells, limiting clinical utility .

Mechanistic and Computational Insights

  • Target Compound : Molecular docking studies predicted strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) and fungal CYP51 (ΔG = −8.7 kcal/mol) .
  • Compound 5g : Demonstrated superior affinity for peroxisome proliferator-activated receptor gamma (PPARγ) (ΔG = −10.1 kcal/mol), a target linked to antifungal activity .
  • Compound 5h : ADMET predictions indicated improved bioavailability (LogP = 2.1) compared to the parent compound (LogP = 2.8) due to the polar benzoic acid group .

Key Advantages and Limitations

  • Advantages of Target Compound : Low cytotoxicity and structural flexibility for further optimization .
  • Limitations : Moderate potency compared to analogues like 5d and 5g, necessitating functional group modifications for enhanced activity .

Q & A

Basic: What are the key steps and critical parameters in synthesizing (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide?

Methodological Answer:
The synthesis typically involves:

Condensation reactions between thiazolidinone derivatives and indole-containing aldehydes under acidic/basic conditions (e.g., acetic acid or piperidine as catalysts) to form the benzylidene moiety .

Stepwise coupling of nicotinamide groups via nucleophilic substitution or amide bond formation .

Reaction monitoring using thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation .
Critical parameters : Temperature (60–80°C), solvent choice (DMF or ethanol for solubility), and pH control to prevent side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature modulation : Higher temperatures (70–80°C) accelerate condensation but risk decomposition; lower temperatures (50–60°C) improve selectivity .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
  • Solvent-free techniques : Minimize impurities and simplify purification .
  • Catalyst screening : Piperidine enhances benzylidene formation, while Lewis acids (e.g., ZnCl₂) improve amide coupling efficiency .

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